![molecular formula C13H9BClF2NO3 B1426204 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid CAS No. 1451393-29-5](/img/structure/B1426204.png)
3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid
Overview
Description
The compound “3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid” is a chemical compound that is used in various scientific investigations . Its multifaceted nature allows for versatile applications, enhancing research possibilities.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly stated in the available sources .Scientific Research Applications
Fluorescence Quenching Mechanism
Boronic acid derivatives, like 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching mechanisms using steady-state fluorescence measurements. This research, focusing on the Stern-Volmer kinetics, contributes to understanding the static quenching mechanism in such systems, which could have implications for the understanding of compounds like 3-(3-Chloro-4-fluorophenylcarbamoyl)-4-fluorophenylboronic acid (Geethanjali, Nagaraja, & Melavanki, 2015).
Synthesis and Structural Analysis
Studies on the synthesis of similar compounds, such as 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, provide insights into methods that could be applied to the synthesis of this compound. These methods include reactions like the Grignard reaction and substitution by borono groups (Liu Zao, 2005).
Crystal Structure Studies
The crystal structures of various boronic acids, including 4-halophenylboronic acids, have been characterized using single-crystal X-ray diffraction methods. This research aids in understanding the molecular architecture and bonding interactions in boronic acids, which could be extrapolated to study the structure of this compound (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Vibrational Spectra and DFT Simulations
Vibrational spectroscopy and Density Functional Theory (DFT) simulations have been conducted on boronic acid molecules like 4-chloro- and 4-bromophenylboronic acids. These studies help in understanding the molecular vibrations and electronic structures, offering a pathway to comprehend similar properties in this compound (Kurt, 2009).
Interaction with Enzymes
The interaction of fluorine-substituted benzeneboronic acids with enzymes has been studied using NMR techniques. These studies reveal insights into the binding and dissociation mechanisms of boronate species, which can be relevant to understanding the biological interactions of this compound (London & Gabel, 1994).
Halodeboronation Studies
The halodeboronation process in aryl boronic acids has been explored, demonstrating transformations that could be applicable to the synthesis and functional modification of this compound (Szumigala, Devine, Gauthier, & Volante, 2004).
properties
IUPAC Name |
[3-[(3-chloro-4-fluorophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BClF2NO3/c15-10-6-8(2-4-12(10)17)18-13(19)9-5-7(14(20)21)1-3-11(9)16/h1-6,20-21H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZZUSICZSSECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137618 | |
Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1451393-29-5 | |
Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-[[(3-chloro-4-fluorophenyl)amino]carbonyl]-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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